molecular formula C10H12ClNO B2641296 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1216138-03-2

6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B2641296
CAS No.: 1216138-03-2
M. Wt: 197.66
InChI Key: MJQQQMHDPDCNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1216138-03-2) is a bicyclic benzoxazine derivative featuring a chloro substituent at the 6-position and two methyl groups at the 2-position of the oxazine ring. Its molecular formula is C₁₀H₁₂ClNO, with a purity of ≥95% . The compound is commercially available as a pharmaceutical intermediate, highlighting its relevance in drug discovery .

Properties

IUPAC Name

6-chloro-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-10(2)6-12-8-5-7(11)3-4-9(8)13-10/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQQQMHDPDCNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-chlorophenol with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 6-chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit significant antimicrobial properties. A study demonstrated that certain analogs possess activity against a range of bacterial strains, suggesting potential as a lead compound for the development of new antibiotics .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. These findings position it as a candidate for further research into treatments for inflammatory diseases .

Materials Science

Polymerization Studies
The compound has been investigated for its role in polymer chemistry. It serves as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve the overall performance of materials used in coatings and composites .

Light Emitting Diodes (LEDs)
Research has also explored the use of this compound in organic light-emitting diodes (OLEDs). Its unique electronic properties enable it to be utilized as an emissive layer or dopant in OLED devices, enhancing their efficiency and color purity .

Agricultural Chemistry

Pesticidal Properties
The compound has shown promise in agricultural applications, particularly as a pesticide. Studies indicate that formulations containing this compound exhibit effective insecticidal activity against common agricultural pests. This suggests its potential use in developing environmentally friendly pest control solutions .

Herbicidal Activity
In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Preliminary results indicate that it may inhibit the growth of certain weed species without adversely affecting crop yield, making it an attractive candidate for integrated pest management strategies .

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Halogen-Substituted Derivatives

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • Structural Difference : Bromine replaces chlorine at the 6-position (CAS: 1154740-48-3) .
  • Impact : Bromine’s larger atomic radius and polarizability may increase van der Waals interactions in biological systems compared to chlorine. However, the compound is discontinued, suggesting challenges in synthesis or stability .
4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • Structural Difference : Features a benzyl group at the 4-position and bromine at the 8-position .
  • This compound’s synthesis uses NaH and benzyl bromide under mild conditions , contrasting with the target compound’s likely alkylation pathway.

Dimethyl-Substituted Analogs

2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 866089-28-3)
  • Structural Difference : Lacks the 6-chloro substituent .
  • The dimethyl groups alone enhance steric hindrance, which may reduce metabolic degradation .
7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1201684-80-1)
  • Structural Difference : Bromine at the 7-position instead of 6-chloro .
  • Impact : Positional isomerism affects molecular dipole moments and binding site compatibility in biological targets.

Functionalized Derivatives

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid (CAS: 134372-47-7)
  • Structural Difference : Carboxylic acid group at the 8-position .
  • Impact: The carboxylic acid enhances water solubility and hydrogen-bonding capacity, making it suitable for ionic interactions in enzyme active sites. However, this reduces membrane permeability compared to the non-polar target compound .
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid
  • Structural Difference : Incorporates an acetic acid side chain and a ketone group .
  • Impact : The ketone and carboxylic acid groups broaden reactivity (e.g., nucleophilic additions) and improve solubility but may increase metabolic susceptibility .

Physicochemical Data

Compound Melting Point (°C) Solubility LogP (Predicted)
6-Chloro-2,2-dimethyl- (Target) Not reported Low (hydrophobic) ~2.5
6-Bromo-2,2-dimethyl- Not reported Low ~2.8
6-Chloro-8-carboxylic acid derivative >250 (dec.) High (polar) ~1.2
2,2-Dimethyl (no chloro) Not reported Moderate ~2.0

Key Trends :

  • Chloro and bromo substituents increase LogP compared to non-halogenated analogs.
  • Carboxylic acid derivatives exhibit higher solubility but lower membrane permeability.

Biological Activity

6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS No. 1216138-03-2) is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12ClNO
  • Molecular Weight : 197.66 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid
  • Purity : ≥95% .

Antioxidant Activity

Recent studies have identified compounds related to benzoxazines as potent antioxidants. For instance, a study on C-3 tethered 2-oxo-benzo[1,4]oxazines demonstrated significant antioxidant activity through various assays such as DPPH and FRAP . The compound's structure suggests that it may exhibit similar properties.

Table 1: Antioxidant Activity of Related Compounds

CompoundIC50 (µM)Assay Type
20a546.0 ± 13.6FRAP
20bNon-toxic up to 250MTT Assay
20tNot specifiedDPPH

GSK-3β Inhibition

Glycogen synthase kinase 3 beta (GSK-3β) is a target for various diseases including Alzheimer's and cancer. Research indicates that certain benzoxazine derivatives can inhibit GSK-3β effectively. A related compound was identified with an IC50 value of 1.6 µM against GSK-3β, and it showed promising results in cell-based assays . This suggests that this compound may also possess similar inhibitory effects worth investigating.

Study on Antioxidant Properties

In a study focused on the synthesis and evaluation of antioxidant activity of various benzoxazine derivatives, researchers synthesized several compounds and tested their efficacy in preventing oxidative stress in cellular models. The results indicated that modifications to the benzoxazine structure could enhance antioxidant activity significantly .

GSK-3β Inhibition Study

A detailed investigation into the inhibition of GSK-3β by benzoxazine derivatives highlighted the importance of molecular docking studies in predicting binding affinities and interaction patterns with the enzyme. The study utilized computational methods alongside experimental validation to confirm the inhibitory effects observed in vitro .

Q & A

How can researchers optimize the synthesis of 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine to improve yield and purity?

Basic Research Question
Methodological Answer:
Key steps include:

  • Cyclization Reactions : Utilize intermediates like 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives, which can undergo chlorination and methylation. Evidence from analogous syntheses highlights the use of acetic anhydride or acetyl chloride for cyclization .
  • Catalytic Optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency, as seen in related benzoxazine syntheses .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (70:30) is effective for isolating the target compound, as demonstrated in structurally similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.